3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)-
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Overview
Description
3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- is a heterocyclic compound that belongs to the family of 3-pyrroline-2-ones These compounds are characterized by a γ-lactam ring structure, which consists of four carbon atoms and one nitrogen atom
Preparation Methods
The synthesis of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- can be achieved through multi-component reactions. One common method involves the use of three-component reactions, which include an aldehyde, an amine, and an isocyanide. These reactions are typically carried out under mild conditions and can yield high-purity products. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding reduced forms.
Substitution: The ethoxy and propynyl groups can be substituted with other functional groups under appropriate conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions.
Scientific Research Applications
3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antioxidant properties.
Medicine: Research has shown that derivatives of 3-pyrroline-2-ones exhibit anticancer, antibacterial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity is attributed to its ability to scavenge free radicals, thereby protecting cells from oxidative damage. The compound may also interact with enzymes and receptors involved in various biological processes, leading to its observed pharmacological effects .
Comparison with Similar Compounds
3-Pyrrolin-2-one, 4-ethoxy-1-(2-propynyl)- can be compared with other similar compounds, such as:
3-Pyrrolin-2-one, 4-methoxy-1-(2-propynyl)-: Similar structure but with a methoxy group instead of an ethoxy group.
3-Pyrrolin-2-one, 4-ethoxy-1-(2-butynyl)-:
Properties
IUPAC Name |
3-ethoxy-1-prop-2-ynyl-2H-pyrrol-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11NO2/c1-3-5-10-7-8(12-4-2)6-9(10)11/h1,6H,4-5,7H2,2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BUSWJPLDYFECRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(C1)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.19 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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